molecular formula C6H7FN4O2 B8272367 Methyl 3,5-diamino-6-fluoropyrazinoate

Methyl 3,5-diamino-6-fluoropyrazinoate

Cat. No. B8272367
M. Wt: 186.14 g/mol
InChI Key: MHOHOJSGPDDHAO-UHFFFAOYSA-N
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Patent
US04085211

Procedure details

In a reactor cooled to -78° C. in an acetone-dry ice bath is placed methyl 3,5-diaminopyrazinoate (6 g.) and liquid hydrogen fluoride (70 ml.). A stream of fluorinehelium mixture (1:4 v /v) is passed through the solution for 51/2 hours at <78° C. followed by a vigorous stream of nitrogen to remove the solvent. The reaction residue is treated with conc. hydrochloric acid (60 ml.) evaporated to dryness, dissolved in water (75 ml.) and neutralized with aqueous sodium hydroxide to give methyl 3,5-diamino-6-fluoropyrazinoate (5 g.) which is purified by sublimation (140°-50° C, 0.05 mm Hg) and recrystalliation from 2-propanol.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][CH:5]=[C:6]([NH2:8])[N:7]=1.[FH:13]>>[NH2:1][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([F:13])=[C:6]([NH2:8])[N:7]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC=1C(=NC=C(N1)N)C(=O)OC
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at <78° C.
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
The reaction residue is treated with conc. hydrochloric acid (60 ml.)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (75 ml.)

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=C(N1)N)F)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.